molecular formula C16H11NO2 B012151 2-(Naphthalen-1-yl)isonicotinic acid CAS No. 100004-93-1

2-(Naphthalen-1-yl)isonicotinic acid

Cat. No.: B012151
CAS No.: 100004-93-1
M. Wt: 249.26 g/mol
InChI Key: GISKBORJJFIVKW-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)isonicotinic acid is an organic compound that features a naphthalene ring attached to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)isonicotinic acid typically involves the coupling of naphthalene derivatives with isonicotinic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the naphthalene and isonicotinic acid moieties. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(Naphthalen-2-yl)isonicotinic acid: Similar structure but with the naphthalene ring attached at a different position.

    Isonicotinic acid: Lacks the naphthalene ring, making it less hydrophobic and potentially less effective in certain applications.

    Nicotinic acid: An isomer with the carboxyl group at a different position, leading to different chemical properties and biological activities.

Uniqueness: 2-(Naphthalen-1-yl)isonicotinic acid is unique due to the presence of both the naphthalene ring and the isonicotinic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-naphthalen-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)12-8-9-17-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISKBORJJFIVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540646
Record name 2-(Naphthalen-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-93-1
Record name 2-(1-Naphthalenyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100004-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Naphthalen-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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